3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRX-0492 is a targeted protein degrader that has shown significant potential in the treatment of chronic lymphocytic leukemia (CLL). It works by selectively catalyzing the ubiquitylation and proteasomal degradation of Bruton tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling .
Preparation Methods
The synthesis of NRX-0492 involves linking a noncovalent BTK-binding domain to cereblon, an adaptor protein of the E3 ubiquitin ligase complex . The specific synthetic routes and reaction conditions for NRX-0492 are proprietary and not publicly disclosed. it is known that NRX-0492 is a tool compound representing the pharmacological mechanisms of NX-2127, which has been optimized for improved drug-like properties .
Chemical Reactions Analysis
NRX-0492 undergoes selective catalysis of ubiquitylation and proteasomal degradation of BTK . This reaction is facilitated by the noncovalent binding of NRX-0492 to BTK and its subsequent recruitment of the E3 ligase adaptor cereblon . The major product of this reaction is the degraded BTK protein, which leads to the inhibition of BTK-dependent signaling pathways .
Scientific Research Applications
NRX-0492 has been extensively studied for its potential in treating chronic lymphocytic leukemia (CLL). It has demonstrated rapid and sustained degradation of both wild-type and C481 mutant BTK at subnanomolar concentrations in primary CLL samples . In patient-derived xenografts, orally administered NRX-0492 induced BTK degradation and inhibited the activation and proliferation of CLL cells in blood and spleen . This compound has shown efficacy against primary C481S mutant CLL cells collected from patients progressing on ibrutinib . NRX-0492 is also a valuable tool compound for studying the pharmacological mechanisms of BTK degradation and resistance in B-cell malignancies .
Mechanism of Action
NRX-0492 exerts its effects by selectively catalyzing the ubiquitylation and proteasomal degradation of BTK . The compound links a noncovalent BTK-binding domain to cereblon, an adaptor protein of the E3 ubiquitin ligase complex . This recruitment leads to the ubiquitylation of BTK, marking it for degradation by the proteasome . The degradation of BTK results in the inhibition of BTK-dependent signaling pathways, which are crucial for the survival and proliferation of malignant B cells in diseases such as CLL .
Comparison with Similar Compounds
NRX-0492 is closely related to other BTK degrader molecules such as NX-2127 and NX-5948 . These compounds also use a noncovalent BTK inhibitor moiety linked to a harness that recruits the E3 ligase adaptor cereblon . The primary difference between NRX-0492 and its analogs lies in their pharmacological properties and optimization for clinical use . NX-2127, for example, is currently in clinical trials for B-cell malignancies and has been further optimized for improved drug-like properties . The unique aspect of NRX-0492 is its ability to degrade both wild-type and C481 mutant BTK at subnanomolar concentrations, making it a potent tool for overcoming BTK inhibitor resistance .
Properties
Molecular Formula |
C43H51N11O6 |
---|---|
Molecular Weight |
817.9 g/mol |
IUPAC Name |
3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C43H51N11O6/c1-49-19-20-53(43(49)60)31-3-2-15-52(25-31)35-22-45-37(38(44)56)39(47-35)46-29-6-4-27(5-7-29)28-13-16-50(17-14-28)23-26-12-18-51(24-26)30-8-9-32-33(21-30)42(59)54(41(32)58)34-10-11-36(55)48-40(34)57/h4-9,21-22,26,28,31,34H,2-3,10-20,23-25H2,1H3,(H2,44,56)(H,46,47)(H,48,55,57)/t26-,31+,34?/m0/s1 |
InChI Key |
WFDYOAWNEOGIPM-NJZOVTIDSA-N |
Isomeric SMILES |
CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)C[C@@H]6CCN(C6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C(=O)N |
Canonical SMILES |
CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(C6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.